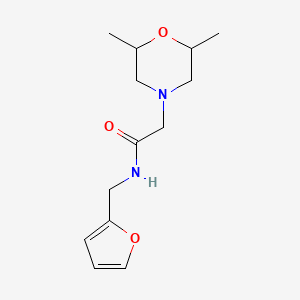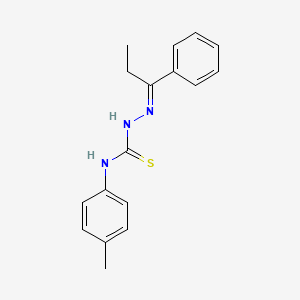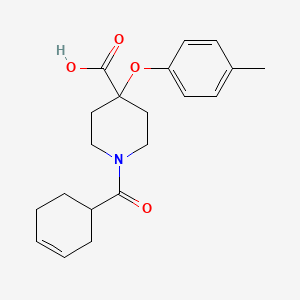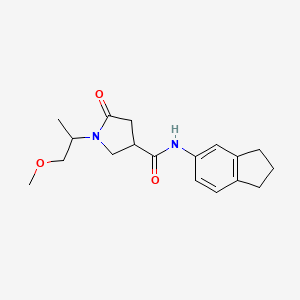
N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-1189 and is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.
作用机制
CPI-1189 is a selective inhibitor of the PDE4 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, CPI-1189 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways play a crucial role in the regulation of inflammatory responses and other cellular processes.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and immunomodulatory effects. In preclinical studies, CPI-1189 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma and COPD. Additionally, CPI-1189 has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
One of the primary advantages of CPI-1189 in lab experiments is its selectivity for the PDE4 enzyme. This selectivity allows for more precise targeting of the inflammatory response, reducing the risk of off-target effects. However, one of the limitations of CPI-1189 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on CPI-1189. One area of research is in the development of more efficient synthesis methods to increase the overall yield of the compound. Additionally, further research is needed to determine the optimal dosages and administration routes for CPI-1189 in various disease models. Finally, there is potential for the development of novel PDE4 inhibitors based on the structure of CPI-1189, which could have improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPI-1189 is a promising compound with potential applications in the treatment of inflammatory diseases. Its selectivity for the PDE4 enzyme makes it an attractive target for drug development, and its anti-inflammatory, bronchodilatory, and immunomodulatory effects have been demonstrated in preclinical studies. Further research is needed to optimize the synthesis and dosing of CPI-1189 and to explore its potential in various disease models.
合成方法
The synthesis of CPI-1189 involves several steps, starting from the reaction of tetrahydrofuran with cyclopentylamine to obtain N-cyclopentyltetrahydrofuran. This intermediate is then reacted with phthalic anhydride to obtain N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. The overall yield of this synthesis method is around 25%.
科学研究应用
CPI-1189 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. CPI-1189 has been shown to reduce inflammation by inhibiting the PDE4 enzyme, which plays a crucial role in the regulation of inflammatory responses.
属性
IUPAC Name |
N-cyclopentyl-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17(20-13-4-1-2-5-13)12-7-8-15-16(10-12)19(24)21(18(15)23)11-14-6-3-9-25-14/h7-8,10,13-14H,1-6,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBMWAMAWNBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5319862.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)

![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)

